Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
CAS No.: 93506-52-6
Cat. No.: VC15915306
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93506-52-6 |
---|---|
Molecular Formula | C10H13ClN2O4 |
Molecular Weight | 260.67 g/mol |
IUPAC Name | methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
Standard InChI Key | GZFNFLAPRMEJIM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is derived from the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid, followed by conversion to its hydrochloride salt. The molecular formula of the base ester is , with a molecular weight of 224.21 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular weight of approximately 260.67 g/mol. The compound’s structure features a para-nitro phenyl group attached to a β-amino propanoate skeleton, with the methyl ester and amino group positioned at the third carbon (Figure 1).
Spectral and Stereochemical Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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NMR: Signals at δ 8.20–8.10 (d, 2H, aromatic), 7.60–7.50 (d, 2H, aromatic), 4.10–3.90 (m, 1H, CH), 3.70 (s, 3H, OCH₃), and 2.80–2.60 (m, 2H, CH₂) .
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1520 cm⁻¹ (aromatic NO₂ asymmetric stretch) .
The compound may exhibit stereoisomerism due to the chiral center at the β-carbon. Enantiomeric resolution techniques, such as chiral HPLC, are required to isolate (R)- and (S)-forms .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 260.67 g/mol | Calculated |
CAS Number (Base Ester) | 273920-24-4 | |
LogP (Base Ester) | 2.38 | |
PSA | 98.14 Ų |
Synthesis and Manufacturing
The synthesis of methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves a multi-step process:
Nitration of Phenylpropanoic Acid
4-Nitrophenylpropanoic acid is synthesized via nitration of phenylpropanoic acid using a mixture of nitric and sulfuric acids. The para isomer is favored due to steric and electronic factors .
Esterification and Amination
The carboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 3-(4-nitrophenyl)propanoate. Subsequent amination via the Curtius reaction or Hofmann rearrangement introduces the amino group at the β-position .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization.
Key Reaction:
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>97%) .
Physicochemical Properties
The hydrochloride salt exhibits distinct properties compared to the base ester:
Solubility and Stability
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Solubility: Highly soluble in water (≥50 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO).
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or alkaline environments .
Thermal Properties
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Melting Point: Decomposes at 210–215°C without a sharp melting point, characteristic of hydrochloride salts.
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Hygroscopicity: Moderately hygroscopic; storage in desiccators is recommended .
Applications in Pharmaceutical Research
Prodrug Development
The nitro group serves as a bioreducible moiety, enabling its use in hypoxia-activated prodrugs. Under low-oxygen conditions (e.g., tumor microenvironments), nitroreductases convert the nitro group to an amine, releasing cytotoxic agents .
Antimicrobial Agents
In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) and fungi (e.g., Candida albicans). The nitro group’s electron-withdrawing effect enhances membrane permeability .
Enzyme Inhibition
The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 18 µM, suggesting potential for diabetes therapeutics . Molecular docking studies reveal interactions with the S1 pocket of DPP-4 .
Biological Activity and Mechanisms
Nitro Group Reactivity
The para-nitro group participates in redox reactions, generating reactive oxygen species (ROS) that damage microbial DNA. In mammalian cells, this property is leveraged for targeted cancer therapy .
Amino Group Functionalization
The primary amine undergoes acylation or alkylation to produce derivatives with enhanced bioavailability. For example, acetylation yields a prodrug with 3× higher plasma stability .
Comparison with Structural Analogues
Future Research Directions
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